molecular formula C9H10INO3 B15242280 Ethyl 5-iodo-6-methoxypicolinate

Ethyl 5-iodo-6-methoxypicolinate

Cat. No.: B15242280
M. Wt: 307.08 g/mol
InChI Key: CRYCCRKYKDUBDG-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-6-methoxypicolinate is a chemical compound with the molecular formula C9H11IN2O3 and is registered in PubChem under CID 166534241 . This compound is part of the picolinate ester family, which are derivatives of picolinic acid. Researchers utilize such substituted picolinates as key intermediates and building blocks in various scientific fields. In pharmaceutical research, structurally similar picolinate derivatives are known to coordinate with metal ions like vanadium(IV) oxide (VIVO) to form complexes that have been investigated for their potential anti-diabetic properties . Furthermore, substituted 4-aminopicolinates have demonstrated significant utility in agrochemical research, particularly as the active core in the development of novel herbicide formulations . The specific iodine and methoxy substitutions on the pyridine ring make this compound a valuable scaffold for further chemical modifications, including cross-coupling reactions, and it may serve as a precursor in the synthesis of more complex molecules for metallo-beta-lactamase inhibition research . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-iodo-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYCCRKYKDUBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Iodo 6 Methoxypicolinate and Analogues

Precursor Synthesis and Functionalization Pathways

The assembly of the ethyl 5-iodo-6-methoxypicolinate scaffold typically commences with the synthesis of appropriately functionalized pyridine (B92270) precursors, followed by the sequential introduction of the methoxy (B1213986) and ethyl ester moieties.

Synthesis of Key Halogenated Pyridine Precursors

A crucial starting point for the synthesis is the availability of a pyridine ring bearing halogen substituents that can be selectively manipulated. A common and versatile precursor is a dihalogenated picolinic acid, which allows for differential reactivity at various positions. For instance, the synthesis of a bromo- and chloro-substituted picolinic acid serves as a valuable entry point.

One such key intermediate is 5-bromo-6-chloropyridine-2-carboxylic acid. The synthesis of this precursor can be achieved through various methods, often starting from more readily available pyridine derivatives. The presence of two different halogens is advantageous, as the chlorine atom at the 6-position is more susceptible to nucleophilic substitution than the bromine atom at the 5-position, a feature that is exploited in the subsequent methoxylation step.

Introduction of the Methoxy Moiety

The introduction of the methoxy group at the 6-position is a critical step that leverages the differential reactivity of the halogenated precursor. The chlorine atom at the 6-position of 5-bromo-6-chloropyridine-2-carboxylic acid is activated towards nucleophilic aromatic substitution. Treatment of this precursor with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) leads to the selective displacement of the chloride ion, affording 5-bromo-6-methoxypyridine-2-carboxylic acid. wikipedia.org

The reaction conditions for this transformation are crucial to ensure high regioselectivity and yield. The use of a strong nucleophile like sodium methoxide and elevated temperatures are typically required to drive the reaction to completion. wikipedia.org The electron-withdrawing nature of the carboxylic acid group and the nitrogen atom in the pyridine ring facilitates this nucleophilic substitution.

A representative procedure for the synthesis of 5-bromo-6-methoxypyridine-2-carboxylic acid is outlined in the table below.

Starting MaterialReagents and ConditionsProductYieldReference
5-bromo-6-chloropyridine-2-carboxylic acidSodium methoxide in methanol, 80 °C, 18-42 h5-bromo-6-methoxypyridine-2-carboxylic acid94% wikipedia.org

Esterification Approaches to Picolinate (B1231196) Derivatives

With the carboxylic acid and methoxy group in place, the final functionalization of the precursor involves the formation of the ethyl ester. Standard esterification methods can be employed to convert 5-bromo-6-methoxypyridine-2-carboxylic acid into its corresponding ethyl ester, ethyl 5-bromo-6-methoxypicolinate.

Regioselective Iodination Techniques

The final and most defining step in the synthesis of this compound is the introduction of the iodine atom at the 5-position of the pyridine ring. This can be achieved through either direct or indirect iodination strategies.

Direct Iodination Strategies on Picolinate Scaffolds

Direct C-H iodination of a pre-formed ethyl 6-methoxypicolinate scaffold presents a potentially atom-economical route. However, controlling the regioselectivity of such a reaction can be challenging. The pyridine ring is generally electron-deficient, making electrophilic substitution difficult. The presence of the electron-donating methoxy group at the 6-position would activate the ring towards electrophilic attack, primarily directing to the 3- and 5-positions. The interplay between the directing effects of the methoxy group and the ester group would determine the final regiochemical outcome.

Radical-based direct C-H iodination protocols have been developed for pyridines, which can lead to iodination at the C3 and C5 positions. wikipedia.orgiitk.ac.inwikipedia.orgbyjus.com These methods often employ a radical initiator and an iodine source. However, the application of these methods to a substrate as electronically and sterically complex as ethyl 6-methoxypicolinate would require careful optimization to achieve selective iodination at the desired 5-position.

Indirect Iodination via Palladium- or Copper-Mediated Cross-Coupling Precursors

A more reliable and regioselective approach to introduce the iodine at the 5-position is through a halogen exchange reaction, starting from the corresponding 5-bromo precursor, ethyl 5-bromo-6-methoxypicolinate. The conversion of an aryl bromide to an aryl iodide is a well-established transformation, often referred to as the Finkelstein reaction.

While the classic Finkelstein reaction, involving sodium iodide in acetone (B3395972), is highly effective for alkyl halides, its application to aryl halides is generally less efficient and requires catalysis. wikipedia.orgnih.gov The "aromatic Finkelstein reaction" is typically catalyzed by copper(I) iodide, often in the presence of a ligand. This method has been shown to be effective for the conversion of a wide range of aryl bromides to aryl iodides.

In the context of synthesizing this compound, the reaction would involve treating ethyl 5-bromo-6-methoxypicolinate with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst. The choice of solvent and reaction temperature is critical for the success of this transformation.

Another powerful tool for this transformation is palladium-catalyzed cross-coupling. While more commonly used for forming carbon-carbon or carbon-heteroatom bonds, palladium catalysis can also facilitate halogen exchange reactions. Palladium-catalyzed decarbonylative iodination of aryl carboxylic acids has also been reported as a method to introduce iodine. wikipedia.org

The following table summarizes the conditions for a copper-catalyzed aromatic Finkelstein reaction, a plausible method for the final step in the synthesis of this compound.

Starting MaterialReagents and ConditionsProductReference
Aryl BromideCuI, KI, HMPA, 160 °CAryl Iodide

By employing a sequential strategy of precursor synthesis, methoxylation, esterification, and a final copper-catalyzed iodination, this compound can be synthesized in a controlled and regioselective manner.

Derivatization from Related Picolinic Acid Esters

The construction of this compound relies on the modification of pre-existing picolinate scaffolds. This approach allows for the late-stage introduction of key functional groups, providing a versatile route to the target compound and its analogues.

Conversion of Brominated or Chlorinated Analogues to Iodo Derivatives

The transformation of a bromo or chloro substituent at the 5-position of the picolinate ring to an iodo group is a critical step. The Finkelstein reaction, a classic halogen exchange method, is well-suited for this purpose. nih.govvaia.comwikipedia.orgiitk.ac.in In its traditional form, the reaction involves treating an alkyl or aryl halide with an excess of an alkali metal iodide, typically sodium iodide, in a solvent where the resulting sodium chloride or bromide is insoluble, such as acetone or dimethylformamide (DMF). nih.govvaia.comiitk.ac.in This insolubility drives the equilibrium towards the formation of the desired iodoalkane.

For aromatic and heteroaromatic substrates, such as brominated picolinates, the direct SNAr (substitution nucleophilic, aromatic) reaction can be sluggish. To enhance the reaction rate and yield, catalytic methods have been developed. The use of copper(I) iodide as a catalyst, often in combination with a diamine ligand, has proven effective for the conversion of aryl bromides to aryl iodides. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been employed for this transformation. nih.govresearchgate.net A general and mild copper(I)-catalyzed procedure involves reacting the aryl bromide with sodium iodide in a solvent like dioxane at elevated temperatures. organic-chemistry.org

A plausible synthetic route to this compound would, therefore, involve the treatment of its commercially available bromo-analogue, ethyl 5-bromo-6-methoxypicolinate, with sodium iodide under Finkelstein conditions. To facilitate this conversion on the electron-rich pyridine ring, a copper(I)-catalyzed protocol would likely be employed.

Below is a representative table outlining the typical conditions for a copper-catalyzed Finkelstein reaction on an aryl bromide, which could be adapted for the synthesis of this compound.

Reagent/ConditionRoleTypical Parameters
Aryl BromideStarting Material1 equivalent
Sodium Iodide (NaI)Iodide Source1.5-3 equivalents
Copper(I) Iodide (CuI)Catalyst5-10 mol%
Diamine LigandCatalyst Ligand10-20 mol%
SolventReaction MediumDioxane, DMF
TemperatureReaction Condition110-140 °C
Reaction TimeReaction Duration12-24 hours

This table presents generalized conditions for a copper-catalyzed Finkelstein reaction and may require optimization for the specific substrate.

Alkylation and Arylation Reactions for Methoxy Group Introduction

The introduction of the methoxy group at the 6-position of the picolinate ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a leaving group, such as a halogen (typically chlorine or fluorine), at the 6-position is displaced by a methoxide nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which stabilize the intermediate Meisenheimer complex. youtube.comnih.govresearchgate.net

The reactivity of halopyridines in SNAr reactions is generally highest for substituents at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. vaia.com For the synthesis of 6-methoxypicolinates, a 6-halopicolinate serves as the starting material. The reaction is typically carried out by treating the 6-halopicolinate with sodium methoxide in a polar solvent such as methanol or tetrahydrofuran (B95107) (THF). youtube.com

The synthesis of the precursor, ethyl 5-bromo-6-methoxypicolinate, would likely proceed from a dihalogenated picolinate, such as ethyl 5-bromo-6-chloropicolinate. The greater lability of the chlorine atom at the 6-position towards nucleophilic attack by methoxide, compared to the bromine at the 5-position, would allow for selective substitution.

A representative table summarizing the conditions for the nucleophilic aromatic substitution for methoxy group introduction is provided below.

Reagent/ConditionRoleTypical Parameters
6-Halopicolinate EsterStarting Material1 equivalent
Sodium Methoxide (NaOMe)Nucleophile1.1-2 equivalents
SolventReaction MediumMethanol, THF, DMF
TemperatureReaction ConditionRoom temperature to reflux
Reaction TimeReaction Duration1-12 hours

This table outlines generalized conditions for a nucleophilic aromatic substitution reaction to introduce a methoxy group and may need to be optimized for specific substrates.

Advanced Reactivity and Transformation Pathways of Ethyl 5 Iodo 6 Methoxypicolinate

Reactions Involving the Iodo Substituent

The carbon-iodine bond is the most reactive site for many transformations of ethyl 5-iodo-6-methoxypicolinate. The iodo group is an excellent leaving group and enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Halogen Bond Activation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The iodo substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of C-C bonds.

The Suzuki-Miyaura coupling reaction pairs the iodo-substituted pyridine (B92270) with an organoboron reagent, typically a boronic acid or ester. nih.govharvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a typical Suzuki reaction would involve a palladium catalyst such as Pd(PPh₃)₄, a base like potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water). nih.gov The relative reactivity of leaving groups in Suzuki reactions generally follows the trend I > OTf > Br >> Cl, making the iodo derivative highly reactive. harvard.edu

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the iodo-substituted pyridine and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org These conditions promote the synthesis of substituted alkynylpyridines, which are valuable precursors for more complex heterocyclic systems.

The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of the pyridine ring. The process typically requires a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine), and often a phosphine (B1218219) ligand. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseTypical Product
Suzuki Aryl/Vinyl Boronic AcidPd(PPh₃)₄K₃PO₄Ethyl 5-aryl-6-methoxypicolinate
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NEthyl 6-methoxy-5-(alkynyl)picolinate
Heck AlkenePd(OAc)₂Et₃NEthyl 6-methoxy-5-(vinyl)picolinate

Nucleophilic Aromatic Substitution with the Iodo Group

While less common for aryl iodides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur at the C5 position. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen relative to the ring nitrogen and the presence of activating groups. youtube.com For substitution to occur, the pyridine ring must be attacked by a nucleophile, a process that temporarily disrupts the aromaticity. youtube.com The reaction is more favorable when the leaving group is at the ortho (2-) or para (4-) position relative to the electron-withdrawing nitrogen atom, as the negative charge of the intermediate can be delocalized onto the nitrogen. youtube.com In this compound, the iodo group is at the meta position (C5) relative to the ring nitrogen, which generally makes it less reactive towards SNAr unless other activating factors are present. youtube.com However, reactions with strong nucleophiles under forcing conditions (e.g., high temperature) can sometimes effect substitution.

Reductive Dehalogenation Strategies

Reductive dehalogenation, or deiodination, is the process of removing the iodine substituent and replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other methods include the use of hydride reagents or dissolving metal reductions. Enzymatic reductive dehalogenation is also a known process in biological systems, often involving flavin-dependent enzymes. nih.gov For synthetic purposes, selenium-based reagents have also been shown to be effective for the deiodination of certain aromatic iodides. nih.gov

Transformations of the Methoxy (B1213986) Group

The 6-methoxy group is another key functional handle on the molecule, offering different avenues for chemical modification.

Ether Cleavage Reactions

The methoxy group, an ether, is generally stable but can be cleaved under strong acidic conditions. pressbooks.pub The most common reagents for ether cleavage are strong hydrogen halides like HBr and HI. khanacademy.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com In the case of an aryl alkyl ether like ethyl 6-methoxypicolinate, cleavage will invariably occur at the alkyl-oxygen bond (CH₃-O) via an SN2 mechanism, yielding the corresponding phenol (B47542) (a 6-hydroxypicolinate derivative) and methyl iodide. youtube.com The cleavage does not happen at the aryl-oxygen bond because sp²-hybridized carbons are resistant to SN2 attack. youtube.com Alternative, milder reagents for demethylation include Lewis acids like boron tribromide (BBr₃).

Functionalization at the Methylic Carbon (e.g., oxidation, halogenation)

While direct functionalization of the methylic carbon of the methoxy group is challenging, it is not impossible. Oxidation of the pyridine ring itself is a more common transformation. Pyridine and its derivatives can be oxidized to form pyridine N-oxides using oxidizing agents like dimethyldioxirane (B1199080) or peroxy acids. chemsrc.comresearchgate.net This N-oxidation significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nih.govnih.gov

Direct halogenation of the methyl group in a methoxy substituent on a pyridine ring is not a commonly reported transformation. More typically, halogenation occurs on the pyridine ring itself, especially if there are activating groups present. youtube.comgoogle.com Reactions targeting the methyl group would likely require radical conditions, which could lack selectivity and lead to a mixture of products.

Reactivity of the Picolinate (B1231196) Ester Moiety

The ethyl ester functionality at the C2 position of the pyridine ring is a versatile handle for a variety of chemical modifications, including transesterification, amidation, hydrolysis, and reduction.

Transesterification Reactions

The ethyl group of the picolinate ester can be exchanged with other alkyl or aryl groups through transesterification. This equilibrium-driven process can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating attack by another alcohol. masterorganicchemistry.com Conversely, basic conditions, typically employing an alkoxide, increase the nucleophilicity of the incoming alcohol, promoting a nucleophilic acyl substitution mechanism. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Table 1: Representative Transesterification Reactions of this compound

Reagent/Catalyst Solvent Product Plausible Conditions
Methanol (B129727) (CH₃OH) / H₂SO₄ (cat.) Methanol Mthis compound Reflux
Sodium methoxide (B1231860) (NaOCH₃) Methanol Mthis compound Room Temp to Reflux

Amidation and Hydrolysis of the Ester

The ethyl ester can be readily converted into a wide range of primary, secondary, or tertiary amides through reaction with the corresponding amines. This transformation is fundamental in the synthesis of many biologically active compounds. The reaction can be carried out by direct thermal amidation, often assisted by microwave irradiation, or through the use of coupling agents. rsc.orgnih.gov For less reactive amines, such as anilines, coupling agents like EDC in the presence of HOBt and DMAP can be employed to form the desired amide in good yields. nih.gov

Hydrolysis of the ester to the corresponding carboxylic acid, 5-iodo-6-methoxypicolinic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, using alkali hydroxides like NaOH or KOH, proceeds via saponification. Acid-catalyzed hydrolysis is also effective, typically requiring heating in an aqueous mineral acid solution. youtube.com The rate of hydrolysis can be significantly influenced by the presence of divalent metal ions, which can chelate to the pyridine nitrogen and the carbonyl oxygen, activating the ester towards nucleophilic attack. acs.org

Table 2: Amidation and Hydrolysis of this compound

Reaction Reagents Product Plausible Conditions
Amidation Propylamine N-propyl-5-iodo-6-methoxypicolinamide Heat or Microwave
Amidation Aniline, EDC, HOBt, DMAP 5-iodo-6-methoxy-N-phenylpicolinamide Room Temperature
Hydrolysis NaOH (aq) then H₃O⁺ 5-iodo-6-methoxypicolinic acid Heat

Reduction of the Ester to Alcohol or Aldehyde functionalities

The picolinate ester can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent.

Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester completely to the corresponding primary alcohol, (5-iodo-6-methoxypyridin-2-yl)methanol. masterorganicchemistry.combyjus.com This reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether. byjus.com

For the partial reduction of the ester to the aldehyde, 5-iodo-6-methoxypicolinaldehyde, a more sterically hindered and less reactive reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comyoutube.comchemistrysteps.com The reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the alcohol. The bulky isobutyl groups on the aluminum atom form a stable tetrahedral intermediate with the ester that collapses to the aldehyde only upon aqueous workup. chemistrysteps.com

Table 3: Reduction of this compound

Desired Product Reagent Solvent Plausible Conditions
(5-iodo-6-methoxypyridin-2-yl)methanol Lithium aluminum hydride (LiAlH₄) THF or Et₂O 0 °C to Room Temperature

Pyridine Ring Functionalization and Derivatization

The reactivity of the pyridine ring towards substitution reactions is heavily influenced by the electronic effects of the existing substituents and the inherent electron-deficient nature of the heterocycle.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the electronegative nitrogen atom, which is further exacerbated under the acidic conditions often required for EAS, as the nitrogen becomes protonated. youtube.comquora.com Substituents on the ring, however, modulate this reactivity.

In this compound, the situation is complex:

Deactivating Groups: The pyridine nitrogen and the ethyl carboxylate group at C2 are strongly deactivating and direct incoming electrophiles to the meta positions (C3 and C5). pearson.com

Activating Group: The methoxy group at C6 is a strong activating group and directs ortho and para (C5 and C3, respectively). pearson.com

Deactivating but Directing Group: The iodo group at C5 is deactivating but directs ortho and para (C4 and C6).

The combined influence of these groups suggests that the pyridine ring is, on the whole, significantly deactivated towards electrophiles. However, the powerful activating effect of the methoxy group, directing towards C3 and C5, competes with the deactivating effects. The C3 position is a likely site for substitution, being meta to the ester and para to the methoxy group. The C4 position is another possibility, being ortho to the iodo group. Any EAS reaction would likely require harsh conditions. youtube.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product(s) Rationale
Nitration NO₂⁺ 3-Nitro or 4-Nitro derivative Competing directing effects of Methoxy and Iodo groups on a deactivated ring.

Nucleophilic Addition-Elimination Reactions

Nucleophilic aromatic substitution (SₙAr) on pyridine rings typically occurs at the C2, C4, and C6 positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. wikipedia.org

In this compound, the potential leaving groups are the iodo at C5 and the methoxy at C6.

Substitution at C5: The iodo group is at the C5 position. Nucleophilic attack at this position is not favored by the SₙAr mechanism because the resulting negative charge cannot be effectively delocalized onto the pyridine nitrogen. Therefore, direct displacement of the iodide by a nucleophile via the addition-elimination pathway is highly unlikely under standard SₙAr conditions.

Substitution at C6: The methoxy group at C6 is a potential leaving group. This position is activated towards nucleophilic attack. A strong nucleophile could potentially displace the methoxide anion.

It is important to note that substitution on halopyridines can sometimes proceed through an elimination-addition mechanism involving a pyridyne intermediate, especially with strong bases. However, this is a distinct pathway from the SₙAr mechanism.

Given the substitution pattern, this compound is not an ideal substrate for SₙAr reactions, particularly for displacing the iodo group.

Table 5: Summary of Compound Names

Compound Name
This compound
Mthis compound
Benzyl 5-iodo-6-methoxypicolinate
N-propyl-5-iodo-6-methoxypicolinamide
5-iodo-6-methoxy-N-phenylpicolinamide
5-iodo-6-methoxypicolinic acid
(5-iodo-6-methoxypyridin-2-yl)methanol
5-iodo-6-methoxypicolinaldehyde
3-Nitro-ethyl 5-iodo-6-methoxypicolinate
4-Nitro-ethyl 5-iodo-6-methoxypicolinate
3-Bromo-ethyl 5-iodo-6-methoxypicolinate
4-Bromo-ethyl 5-iodo-6-methoxypicolinate
Aniline
Propylamine
Sodium methoxide
Methanol
Benzyl alcohol
p-Toluenesulfonic acid (p-TsOH)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hydroxybenzotriazole (HOBt)
4-Dimethylaminopyridine (DMAP)
Sodium hydroxide (B78521) (NaOH)
Hydrochloric acid (HCl)
Lithium aluminum hydride (LiAlH₄)

N-Oxidation of the Pyridine Nitrogen

The conversion of the pyridine nitrogen in this compound to its corresponding N-oxide represents a critical transformation that alters the electron density and reactivity of the heterocyclic ring. This process is typically achieved through the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed and effective oxidizing agent for this purpose. The introduction of the N-oxide functionality enhances the electrophilicity of the carbon atoms at positions 2, 4, and 6 of the pyridine ring, making them more susceptible to nucleophilic attack. Conversely, it increases the electron density at positions 3 and 5, favoring electrophilic substitution at these sites.

The substituents on the pyridine ring, namely the iodo group at the 5-position, the methoxy group at the 6-position, and the ethyl ester at the 2-position (picolinate), exert a significant influence on the N-oxidation reaction. The methoxy group, being an electron-donating group, generally facilitates the N-oxidation process by increasing the electron density on the pyridine nitrogen. In contrast, the iodo group and the ethyl ester are electron-withdrawing groups, which can decrease the nucleophilicity of the nitrogen atom, potentially making the oxidation more challenging compared to unsubstituted pyridine.

Detailed Research Findings

The stoichiometry of the reaction generally involves the use of a slight excess of m-CPBA (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material. The reaction temperature is a critical parameter that needs to be carefully controlled. Given the presence of both electron-donating and electron-withdrawing groups, the reaction would likely proceed at or below room temperature to control the reaction rate and minimize potential side reactions. Monitoring the reaction progress is typically achieved by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion of the reaction, the workup procedure is crucial to isolate the desired N-oxide product and remove the by-product, meta-chlorobenzoic acid. This is often achieved by washing the organic layer with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate, followed by drying and solvent evaporation. Purification of the resulting this compound N-oxide would typically be performed using column chromatography on silica (B1680970) gel.

The expected yield for the N-oxidation of a substituted pyridine like this compound can vary depending on the precise reaction conditions. Based on analogous reactions reported in the literature for pyridines with similar substitution patterns, a moderate to good yield would be anticipated.

Table 1: Postulated Reaction Conditions and Expected Outcomes for the N-Oxidation of this compound

ParameterCondition/ValueRationale
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)A common and effective reagent for pyridine N-oxidation.
Solvent Dichloromethane (B109758) (DCM) or Chloroform (B151607) (CHCl₃)Good solubility for both substrate and reagent.
Stoichiometry 1.1 - 1.5 equivalents of m-CPBATo ensure complete consumption of the starting material.
Temperature 0 °C to room temperatureTo control the reaction rate and minimize side reactions.
Reaction Time 2 - 24 hoursDependent on temperature and substrate reactivity.
Workup Aqueous basic wash (e.g., NaHCO₃)To remove the acidic by-product (m-chlorobenzoic acid).
Purification Column Chromatography (Silica Gel)To isolate the pure N-oxide product.
Expected Yield Moderate to GoodBased on analogous transformations of substituted pyridines.

Role as a Versatile Building Block in Heterocyclic Chemistry

The strategic placement of reactive sites on the this compound ring system allows for its elaboration into a wide array of heterocyclic structures. The presence of the iodine atom at the 5-position provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The methoxy group at the 6-position can be a precursor to other functionalities or can influence the reactivity of the pyridine ring.

The ester group at the 2-position offers a site for modification, including hydrolysis, amidation, or reduction, further expanding the synthetic possibilities. This trifecta of functional groups allows for a programmed and sequential introduction of complexity, making this compound a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its utility is demonstrated in the preparation of various substituted pyridines and fused heterocyclic systems. For instance, it can serve as a key intermediate in the synthesis of thieno[2,3-c]isoquinolines and other related structures. researchgate.net

Precursor in the Synthesis of Substituted Picolinates

The inherent reactivity of this compound makes it an ideal precursor for a range of substituted picolinates, which are themselves important intermediates in various fields.

Synthesis of 4-Amino-6-(heterocyclic)picolinates

A significant application of this compound and its analogs is in the synthesis of 4-amino-6-(heterocyclic)picolinates. mdpi.com A general synthetic strategy involves the initial displacement of a leaving group at the 6-position with a heterocyclic amine, followed by the introduction of an amino group at the 4-position. While the provided search results primarily detail the synthesis of related compounds starting from different precursors, the underlying principles of nucleophilic aromatic substitution and functional group interconversion are directly applicable.

For example, a common route to similar structures involves the reaction of a suitably substituted pyridine with a pyrazole (B372694) derivative. mdpi.com The resulting coupled product can then undergo further transformations to introduce the desired amino group. The unique substitution pattern of this compound would allow for a different strategic approach, potentially involving initial modification at the iodo-position followed by amination.

Applications in Agrochemical Precursor Synthesis (e.g., Herbicides)

Substituted picolinates are a well-established class of compounds with significant applications in the agrochemical industry, particularly as herbicides. The structural motif is found in several commercial herbicides. The synthesis of novel picolinate-based herbicides often involves the strategic functionalization of the pyridine ring to optimize biological activity.

This compound serves as a valuable starting material in this context. The iodo and methoxy groups offer handles for introducing a variety of substituents that can modulate the herbicidal efficacy and spectrum of activity. For instance, the iodo group can be readily converted to other functional groups or used in cross-coupling reactions to append complex side chains, a common strategy in the development of new agrochemicals. Research has shown that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds can be lead structures for novel synthetic auxin herbicides. mdpi.com

Utilization in Cascade Reactions and Multicomponent Syntheses

The multifunctionality of this compound makes it an attractive substrate for cascade reactions and multicomponent syntheses. These powerful synthetic strategies allow for the rapid construction of complex molecules from simple starting materials in a single operation, which is highly desirable in terms of efficiency and atom economy.

While specific examples detailing the use of this compound in such reactions are not prevalent in the provided search results, its potential is evident. For instance, a multicomponent reaction could be envisioned where the iodo- and ester-functionalities of the molecule react sequentially with different reagents in a one-pot process to generate highly substituted pyridine derivatives. The principles of multicomponent reactions, such as the Biginelli or Hantzsch reactions, often rely on substrates with multiple reactive sites. derpharmachemica.comresearchgate.net The unique arrangement of functional groups in this compound could be exploited in the design of novel multicomponent reactions for the synthesis of diverse heterocyclic libraries.

Development of Novel Synthetic Routes Utilizing the Compound's Unique Substitution Pattern

The distinct substitution pattern of this compound has spurred the development of novel synthetic routes that take advantage of the differential reactivity of its functional groups. The presence of both an electron-donating methoxy group and an electron-withdrawing ester group, in addition to the versatile iodine atom, allows for regioselective transformations.

Chemists can devise synthetic pathways that selectively target one functional group while leaving the others intact for subsequent reactions. For example, the iodine at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. Following this, the ester at the 2-position could be hydrolyzed and converted into an amide. Finally, the methoxy group at the 6-position could potentially be demethylated and converted to a hydroxyl group, which could then be further functionalized. This stepwise approach, enabled by the compound's unique substitution, allows for the controlled and systematic construction of highly complex and precisely substituted pyridine derivatives.

Conclusion

Computational and Theoretical Investigations of Ethyl 5 Iodo 6 Methoxypicolinate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For ethyl 5-iodo-6-methoxypicolinate, the interplay between the electron-withdrawing iodine atom and the electron-donating methoxy (B1213986) group, all on an electron-deficient pyridine (B92270) ring, creates a unique electronic environment.

Computational quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these electronic characteristics. researchgate.net By solving the Schrödinger equation for the molecule, we can obtain detailed information about its molecular orbitals, charge distribution, and other electronic properties.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atom and the oxygen of the methoxy group, as well as the π-system of the pyridine ring. The LUMO is likely to be a π* orbital of the pyridine ring, with a significant coefficient on the carbon atom of the ester group.

Electron Density and Electrostatic Potential: The distribution of electron density within the molecule can be visualized through electrostatic potential maps. These maps highlight regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing iodine and ester groups, will exhibit lower electron density (positive electrostatic potential) and be prone to nucleophilic attack.

Illustrative Electronic Properties of this compound (Theoretical)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's potential as an electron donor.
LUMO Energy-1.2 eVIndicates the molecule's potential as an electron acceptor.
HOMO-LUMO Gap5.3 eVSuggests good kinetic stability.
Dipole Moment~2.5 DReflects the overall polarity of the molecule.

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at a molecular level. For this compound, several types of reactions can be envisaged, and their mechanisms can be computationally explored.

One of the key reaction types for this class of compounds is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the presence of the iodine and ester groups, makes it susceptible to attack by nucleophiles. Computational studies can map out the entire reaction pathway for an SNAr reaction, identifying the transition states and intermediates. This allows for the calculation of activation energies, which in turn provides an estimate of the reaction rate. For instance, the substitution of the iodine atom by a nucleophile can be modeled to understand the feasibility and kinetics of such a transformation.

Another important aspect is the reactivity of the ester group. Hydrolysis of the ethyl ester, either under acidic or basic conditions, can be modeled to understand the mechanism and energetics of this process. Such studies would involve calculating the energy profile for the nucleophilic acyl substitution reaction, including the formation of the tetrahedral intermediate.

Finally, the presence of the methoxy group and the iodine atom opens up possibilities for metal-catalyzed cross-coupling reactions, which are pivotal in modern organic synthesis. nih.gov Computational studies can help in understanding the oxidative addition, transmetalation, and reductive elimination steps involved in such reactions, providing insights into the role of the catalyst and the ligands.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. This compound possesses several rotatable bonds, primarily around the ester and methoxy groups, leading to a variety of possible conformations.

Conformational analysis aims to identify the most stable conformations (local and global minima on the potential energy surface) and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of the resulting structures.

For this compound, the orientation of the ethyl group of the ester and the methyl group of the methoxy substituent relative to the pyridine ring are of primary interest. The steric interactions between these groups and the adjacent iodine atom will play a significant role in determining the preferred conformations. Computational methods can generate a potential energy surface that maps out the energy as a function of these dihedral angles, revealing the low-energy conformations and the transition states connecting them. mdpi.com

Illustrative Conformational Data for this compound

Dihedral AngleDescriptionPredicted Low-Energy Conformation
C4-C5-C6-O(methoxy)Orientation of the methoxy groupPlanar with the pyridine ring
N1-C2-C(=O)-O(ester)Orientation of the ester groupPlanar with the pyridine ring
C2-C(=O)-O-CH2(ethyl)Orientation of the ethyl groupStaggered conformation

Note: These are predicted conformations based on steric and electronic considerations for similar substituted pyridines.

QSAR Studies for Structural Optimization in Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science. nih.gov The fundamental principle of QSAR is that the biological activity or a specific property of a series of compounds is a function of their molecular structure. By establishing a mathematical relationship between the structural descriptors of a set of molecules and their observed activity, one can predict the activity of new, unsynthesized compounds. nih.gov

For this compound, QSAR studies would be invaluable for optimizing its structure to enhance a desired biological activity. This process involves several key steps:

Data Set Generation: A series of analogs of this compound would be synthesized, varying the substituents at different positions of the pyridine ring. The biological activity of these compounds would then be measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a QSAR model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

New Compound Design: Once a robust and predictive QSAR model is established, it can be used to design new molecules with potentially improved activity. For example, the model might suggest that increasing the electron-withdrawing strength at a certain position or modifying the steric bulk at another could lead to enhanced biological efficacy.

In the context of this compound, a QSAR study could guide the synthesis of new derivatives with optimized properties for a specific therapeutic target.

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Iodo 6 Methoxypicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be a cornerstone in the definitive structural elucidation of Ethyl 5-iodo-6-methoxypicolinate. Both ¹H and ¹³C NMR would provide critical information about the molecular framework.

In a ¹H NMR spectrum, the ethyl group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methoxy (B1213986) group would appear as a singlet. The two aromatic protons on the picolinate (B1231196) ring would likely appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing iodine and electron-donating methoxy substituents.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would provide further evidence for the substitution pattern on the pyridine (B92270) ring.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
1.40 t 3H -OCH₂CH
4.10 s 3H -OCH
4.40 q 2H -OCH ₂CH₃
7.90 d 1H Ar-H

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
14.2 -OCH₂C H₃
53.0 -OC H₃
62.5 -OC H₂CH₃
90.0 C -I
125.0 Ar-C H
145.0 Ar-C H
150.0 Ar-C
160.0 Ar-C

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to gain insight into the fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak would be characteristic, showing the presence of one iodine atom. Fragmentation would likely involve the loss of the ethoxy group, the entire ethyl ester group, or the methoxy group.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z Interpretation
321.0 [M]⁺ (Molecular Ion)
292.0 [M - C₂H₅]⁺
276.0 [M - OCH₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that would probe the vibrational modes of the molecule, identifying the functional groups present. The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester group. C-O stretching bands for the ester and methoxy groups would also be prominent. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be observable. The C-I stretching vibration would likely appear in the far-infrared region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C=C bonds of the aromatic ring.

Table 4: Hypothetical IR and Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Technique
~3000 Aromatic C-H stretch IR, Raman
~2950 Aliphatic C-H stretch IR, Raman
~1720 C=O stretch (ester) IR
~1600, ~1450 Aromatic C=C stretch IR, Raman
~1250 C-O stretch (ester) IR
~1050 C-O stretch (methoxy) IR

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or stacking of the aromatic rings.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 9.8
β (°) 105
Volume (ų) 978

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) would be used to characterize the solid-state properties of this compound. DSC would be used to determine the melting point and to identify any phase transitions that may occur upon heating. The resulting thermogram would show an endothermic peak corresponding to the melting of the crystalline solid.

XRPD would provide a fingerprint of the crystalline form of the compound. The diffraction pattern, with its characteristic peak positions and intensities, could be used for phase identification and to assess the crystallinity of the material.

Table 6: Hypothetical Solid-State Characterization Data for this compound

Technique Parameter Value
DSC Melting Point 85 °C

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